molecular formula C15H15N3S B11048658 4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Katalognummer B11048658
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: UGCJQHJMIMTZRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives

Vorbereitungsmethoden

The synthesis of 4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of naphthalene derivatives with triazole precursors under specific conditions. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and alkyl halides. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide or sodium ethoxide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming various substituted derivatives.

    Condensation: It can participate in condensation reactions with aldehydes or ketones, leading to the formation of Schiff bases or other condensation products.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but docking studies have revealed its potential interactions with key enzymes and proteins .

Vergleich Mit ähnlichen Verbindungen

4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives such as:

    1-(naphthalen-1-yl)-2-(propan-2-yl)-1H-1,2,4-triazole: Similar in structure but differs in the position of the substituents.

    4-(naphthalen-2-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol: Similar but with a different naphthalene ring position.

    5-(naphthalen-1-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol: Another isomer with different substituent positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C15H15N3S

Molekulargewicht

269.4 g/mol

IUPAC-Name

4-naphthalen-1-yl-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H15N3S/c1-10(2)14-16-17-15(19)18(14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,17,19)

InChI-Schlüssel

UGCJQHJMIMTZRD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NNC(=S)N1C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.